Dimoxyline

Beschreibung

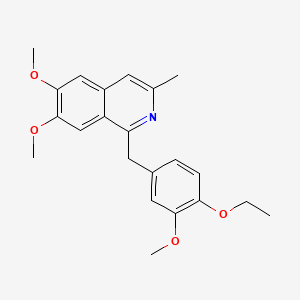

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(4-ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-6-27-19-8-7-15(11-20(19)24-3)10-18-17-13-22(26-5)21(25-4)12-16(17)9-14(2)23-18/h7-9,11-13H,6,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFABMCCMPXXBFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC2=NC(=CC3=CC(=C(C=C32)OC)OC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163559 | |

| Record name | Dimoxyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147-27-3 | |

| Record name | Dimoxyline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimoxyline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimoxyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMOXYLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46X4C9TILS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization in Dimoxyline Research

Established Chemical Synthetic Routes to Dimoxyline and Related Isoquinolines

Traditionally, isoquinolines have been synthesized through classical methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions nih.govchem960.com. While these methods have been foundational, they often present drawbacks such as low yields, narrow substrate scope, and the requirement for harsh reaction conditions, including high temperatures or the use of toxic and corrosive reagents like PCl or POCl nih.govchem960.com.

For compounds like this compound, which feature multiple methoxy (B1213986) and ethoxy substituents on both the isoquinoline (B145761) core and the benzyl (B1604629) appendage, these classical routes would typically involve the condensation of a β-phenylethylamine derivative with an aldehyde or imine equivalent, followed by cyclization and subsequent aromatization steps. The specific substitution patterns of this compound necessitate careful consideration of regioselectivity during these cyclization events. Isoquinolines are frequently constructed starting from benzene (B151609) derivatives as substrates, often with the assistance of acids or transition metals letopharm.com.

Development of Novel Synthetic Strategies for Accessing this compound's Core Structure

Modern synthetic chemistry has seen the emergence of more advanced and efficient strategies for constructing isoquinoline frameworks, which are highly relevant for compounds like this compound. These novel approaches often overcome the limitations of classical methods by employing milder conditions, improving selectivity, and utilizing readily available starting materials.

Transition metal catalysis has become a pivotal tool in organic synthesis, facilitating a wide array of chemical transformations due to the unique electronic properties of metals like palladium (Pd), rhodium (Rh), cobalt (Co), copper (Cu), and nickel (Ni) chem960.comepa.gov. These catalysts play a crucial role in enhancing reaction rates and selectivity in isoquinoline synthesis chem960.com.

Recent advances highlight the utility of transition metal-catalyzed direct C–H functionalization/annulation strategies for constructing diverse nitrogen-containing heterocycles, including isoquinolines epa.gov. For instance, Rh(III)-catalyzed C–H activation/cyclization of benzimidates and α-chloroaldehydes has been reported to yield isoquinolin-3-ol derivatives. Cobalt(III)-catalyzed C–H functionalization has also been established for the synthesis of isoquinolines through redox-neutral [4+2] annulation of aryl amidines with diazo compounds chem960.com. Palladium-catalyzed C–H activation/annulation reactions involving alkenes and alkynes have been explored for the synthesis of isoquinoline compounds epa.gov. These methods offer advantages such as atom economy and the ability to form complex cyclic products from simpler precursors epa.gov.

A summary of representative transition metal-catalyzed reactions for isoquinoline synthesis is presented below:

| Catalyst System | Substrates | Products | Key Features | Reference |

| Rh(III) | O-acetyl ketoximes, bicyclic alkenes | Isoquinoline-fused bicycles | C-H activation, annulation, good functional group tolerance | |

| Co(III) | Aryl amidines, diazo compounds | Isoquinolines | Redox-neutral [4+2] annulation, mild conditions, broad substrate scope, N and HO as byproducts | chem960.com |

| Pd | Arene, allene (B1206475) (via C-H activation/annulation) | Isoquinolinones | Oxidative C-H coupling, regioselective | epa.gov |

| Ag | Readily accessible starting materials | 1,2-dihydroisoquinoline derivatives | Tandem cycloisomerization/hydroarylation, mild conditions, highly functionalized multiheterocyclic scaffolds | chem960.com |

Base-promoted tandem reactions represent a transition metal-free approach to synthesizing isoquinolines, offering simplicity, practicality, and operational ease. A notable example involves the combination of commercially available 2-methyl-arylaldehydes and nitriles, promoted by bases such as lithium bis(trimethylsilyl)amide (LiN(SiMe)) and cesium carbonate (CsCO). This method provides 3-aryl isoquinolines in yields up to 90% across various examples.

The proposed mechanism for such reactions typically initiates with the deprotonation of the 2-methylbenzaldehyde, forming a benzyl anion intermediate. This anion then undergoes nucleophilic addition to the nitrile, generating a metalated imine. Subsequent intramolecular attack of the metalated imine on the aldehyde carbonyl leads to a cyclized intermediate, which then undergoes elimination to form the aromatic isoquinoline product. High temperatures, such as 120 °C, have been found to be essential for achieving optimal yields in these processes.

The development of stereoselective synthetic methods is crucial for isoquinoline derivatives, as many natural products and pharmaceuticals containing this scaffold exhibit specific biological activities tied to their stereochemistry. Research in this area aims to control the formation of new stereocenters or axial chirality during the synthesis of the isoquinoline core or its derivatization.

Approaches to stereoselective isoquinoline synthesis include:

Acyliminium Ion Cyclization: Chiral hydroxylactams, often derived from compounds like (L)-tartaric acid, can undergo acyliminium ion cyclization to yield pyrrolidinoisoquinoline derivatives with high diastereoselectivity.

Asymmetric Catalysis: Palladium-catalyzed asymmetric Larock isoquinoline synthesis has been developed to access axially chiral 3,4-disubstituted isoquinolines, where structural studies suggest the formation of configurationally labile oxidative addition palladacycles as key intermediates.

Chiral Auxiliaries: The use of chiral N-acyl groups as auxiliaries on isoquinolinium salts allows for stereoselective addition reactions of organometallic compounds, such as organomagnesium and organozinc reagents, to intermediate N-acyliminium ions, leading to 1-substituted tetrahydroisoquinolines with improved diastereoselectivities (e.g., up to 95:5 with zinc reagents).

[3+2] Cycloaddition: Highly regio- and stereoselective synthesis of dispiropyrrolo[2,1-a]isoquinoline-oxindoles has been achieved via one-pot three-component reactions involving isatins, 1,2,3,4-tetrahydroisoquinoline, and a thiazolo[3,2-a]indole derivative, proceeding through an exo-Re face approach of in situ generated tetrahydroisoquinolium ylides.

These methods provide access to complex fused, spiro, and bridged heterocyclic systems with high stereocontrol, often under mild conditions.

Design and Synthesis of this compound Analogues for Structure-Activity Probing

The design and synthesis of analogues are fundamental to structure-activity relationship (SAR) studies, aiming to understand how structural modifications influence the biological properties of a compound. For this compound, as an isoquinoline derivative, this involves systematically altering its substituents or the isoquinoline core to explore new pharmacological profiles.

Isoquinoline analogues are frequently designed by modifying the substitution patterns on the benzene and pyridine (B92270) rings of the isoquinoline core, or by incorporating additional ring systems letopharm.com. For instance, studies have designed and synthesized π-extended resveratrol (B1683913) analogues incorporating an isoquinoline scaffold, demonstrating improved antioxidant and anti-inflammatory activities compared to the parent compound. Other research has focused on novel 1-phenyl-3,4-dihydroisoquinoline (B1582135) scaffolds as phosphodiesterase-4 inhibitors.

The versatility of isoquinoline derivatives in medicinal chemistry is evident from the wide array of biological activities observed in their analogues, including anti-cancer, anti-microbial, anti-inflammatory, and enzyme inhibitory properties. For example, novel isoquinoline analogues have been developed as dual tubulin polymerization/V-ATPase inhibitors with immunogenic cell death induction. The systematic modification of the isoquinoline backbone and its appended groups, such as the ethoxy and methoxy functionalities in this compound, allows for fine-tuning of physicochemical properties and molecular interactions, leading to the discovery of new lead compounds.

Mechanistic Investigations of this compound Synthetic Reactions

Mechanistic investigations are critical for understanding the fundamental principles governing chemical reactions, enabling their optimization and the development of new synthetic methodologies. For isoquinoline synthesis, these studies often employ a combination of experimental techniques and computational methods.

Key aspects investigated include:

Reaction Pathways: Studies often distinguish between ionic and radical mechanisms. For instance, in the synthesis of isoquinoline N-oxides via hypervalent iodine-mediated oxidative cyclization, preliminary experimental and computational studies suggested that an ionic pathway is the primary mechanism, although a partial radical pathway could not be entirely ruled out ontosight.ai. Similarly, photo-induced carbamoyl (B1232498) radical cascade amidation/cyclization for isoquinoline derivatives unequivocally established a radical-mediated reaction pathway through radical scavenger experiments and HRMS analysis.

Role of Catalysts and Reagents: Mechanistic studies elucidate how catalysts, such as transition metals, interact with substrates and directing groups to promote C–H activation and control selectivity epa.gov. For base-promoted tandem reactions, the sequence of deprotonation, nucleophilic addition, cyclization, and elimination steps is typically investigated to understand the bond-forming events.

Intermediate Identification: Identification of transient intermediates is crucial. For example, in base-promoted tandem cyclization leading to indoloisoquinolines, the formation of benzylic anion intermediates and subsequent nucleophilic attacks have been proposed and investigated.

Stereochemical Control: In stereoselective syntheses, mechanistic studies aim to understand the factors influencing chiral induction and diastereoselectivity, such as the geometry of dipoles or the approach of reactants to a chiral auxiliary or catalyst.

These investigations, often supported by techniques like radical trapping experiments, High-Resolution Mass Spectrometry (HRMS), and Density Functional Theory (DFT) calculations, provide invaluable insights into the intricate details of isoquinoline formation ontosight.ai.

Preclinical Pharmacological and Biological Activity Investigations of Dimoxyline

Research into Antimicrobial Spectrum and Efficacy of Dimoxyline

Antibacterial Activities against Gram-Positive and Gram-Negative Organisms

Investigations into the antibacterial activities of this compound against both Gram-positive and Gram-negative organisms are a relevant aspect of its preclinical evaluation. Although the isoquinoline (B145761) scaffold is associated with compounds exhibiting antibacterial effects, specific Minimum Inhibitory Concentration (MIC) values or comprehensive efficacy data for this compound against a defined panel of Gram-positive and Gram-negative bacterial strains were not found in the accessible scientific literature. Consequently, a detailed profile of this compound's antibacterial spectrum and efficacy with specific data cannot be presented.

Antifungal Potency and Selectivity Studies

The potential antifungal potency and selectivity of this compound are also areas of interest within its biological activity profile. However, specific detailed studies providing quantitative measures of antifungal activity, such as MIC values against various fungal species, or data on its selectivity against fungal pathogens versus host cells, are not widely reported in the accessible scientific literature. Therefore, a comprehensive account of this compound's antifungal potency and selectivity with specific research findings or data tables is not currently available.

Academic Studies on Antineoplastic Properties of this compound

In Vitro Cytotoxicity and Anti-Proliferative Research in Various Cancer Cell Lines

In Vivo Efficacy Investigations in Preclinical Tumor Models

The evaluation of potential antineoplastic agents typically includes in vivo efficacy investigations using preclinical tumor models to assess their ability to inhibit tumor growth or induce tumor regression in living organisms. While such studies are critical for advancing drug candidates, specific research detailing this compound's in vivo efficacy, including tumor growth inhibition rates or survival data from preclinical tumor models, was not found in the accessible scientific literature.

Investigations into Other Reported Biological Activities of this compound (e.g., plasmodicidal activity research)

Comparative Biological Profiling of this compound with Structurally Related Pharmacological Agents

This compound is recognized as a synthetic analogue of papaverine (B1678415), sharing a similar isoquinoline structural backbone. ncats.iohodoodo.com Both compounds are categorized as muscle relaxants with papaverine-like action. who.intwho.int

In preclinical investigations, this compound has been compared to papaverine in terms of its pharmacological effects. Studies have indicated that this compound does not appear to be as potent as papaverine when administered in comparable dosages. ncats.iohodoodo.com For instance, in an in vitro study using a strip of rabbit small intestine, this compound phosphate (B84403) at concentrations of 1:100,000 and 1:200,000 induced a slight reduction in tone and a depression in the number of contractions per unit of time. ncats.io These findings suggest a smooth muscle relaxant activity, albeit with potentially lower potency compared to papaverine.

Beyond its smooth muscle relaxant properties, this compound has been included in virtual screening studies to explore its potential against specific biological targets. In a binary-QSAR guided virtual screening against the SARS-CoV-2 main protease (Mpro), this compound exhibited a Glide/SP docking score of -4.91 kcal/mol. wikipedia.org This computational finding indicates a potential interaction with the viral enzyme, though further experimental validation is required to confirm any in vitro or in vivo antiviral activity.

Moxaverine is another structurally related isoquinoline derivative that functions as a phosphodiesterase inhibitor and exhibits direct vasodilatory effects. wikipedia.org While direct comparative experimental data for this compound against Moxaverine in specific biological assays are limited in the available literature, their shared isoquinoline scaffold and classification as smooth muscle relaxants highlight a common pharmacological space.

The comparative biological profiling of this compound with structurally related agents like papaverine underscores its classification as a smooth muscle relaxant, albeit with reported differences in potency. Computational studies further suggest potential interactions with specific enzymatic targets, broadening the scope of its potential biological activities.

Table 1: Comparative Biological Profiling Summary

| Compound | Structural Class | Primary Pharmacological Action (Preclinical) | Comparative Potency (vs. Papaverine) | Other Noted Activities/Interactions |

| This compound | Isoquinoline | Smooth muscle relaxant | Less potent | SARS-CoV-2 Mpro docking score: -4.91 kcal/mol wikipedia.org |

| Papaverine | Benzylisoquinoline | Smooth muscle relaxant (PDE inhibitor, Ca channel actions) | Reference compound | Vasodilator (coronary, cerebral, pulmonary, peripheral arteries) mims.comnih.gov |

| Moxaverine | Benzylisoquinoline | Smooth muscle relaxant (PDE inhibitor) | Not directly compared to this compound in available data | Increases ocular blood flow wikipedia.org |

Molecular and Cellular Mechanisms of Action Research of Dimoxyline

Identification and Characterization of Dimoxyline's Pharmacological Targets

The identification of pharmacological targets is crucial for understanding a compound's therapeutic potential and its specific effects within biological pathways.

Current publicly available research does not extensively document specific receptor binding and ligand-target interaction studies for this compound, including its potential interaction with the Endothelin-1 receptor. Endothelin-1 (ET-1) is a potent vasoconstrictor that binds to two main receptor subtypes, ETA and ETB, influencing various physiological processes such as vascular tone and cell proliferation. guidetopharmacology.orgwikipedia.orguniprot.orgflybase.org However, direct binding or modulation of these receptors by this compound has not been widely reported.

One notable area of research concerning this compound's pharmacological targets involves its inhibitory effects on certain enzymes. This compound has been identified as an inhibitor of methionine aminopeptidases. Specifically, it has shown inhibitory activity against Methionine Aminopeptidase 2 (MAP2) and Methionine Aminopeptidase 1 (MAP1). idrblab.net

Table 1: this compound's Enzymatic Inhibition Profile

| Enzyme Target | Type | Activity Value (IC50) | Bioactivity Source |

| Methionine Aminopeptidase 2 | Enzyme | 4.46 | ChEMBL idrblab.net |

| Methionine Aminopeptidase 1 | Enzyme | 4.37 | ChEMBL idrblab.net |

Note: Activity values are typically expressed as -log[M] in some databases, where higher values indicate stronger inhibition. The values provided are as per the source. idrblab.net

Methionine aminopeptidases are metalloenzymes that catalyze the hydrolytic removal of N-terminal methionine residues from nascent proteins, a critical step in protein processing. idrblab.net Inhibition of these enzymes can impact protein maturation and cellular function.

Elucidation of Downstream Cellular Signaling Pathway Modulations

Detailed research specifically elucidating the downstream cellular signaling pathway modulations directly influenced by this compound is not extensively documented in the current scientific literature. Cellular signaling pathways are complex networks that regulate various cellular processes, and their modulation can have significant effects on cell behavior. Further research is needed to fully understand any specific signaling pathways affected by this compound.

Research on this compound's Influence on Fundamental Cellular Processes

Investigations into this compound's influence on fundamental cellular processes are crucial for understanding its broader biological impact.

Comprehensive studies specifically investigating this compound's direct modulation of protein synthesis are not widely available in the current scientific literature. Protein synthesis is a fundamental cellular process essential for cell growth, repair, and function. While some classes of compounds are known to modulate protein synthesis, specific mechanisms for this compound in this regard require further dedicated research.

Specific research focusing on this compound's direct influence on DNA integrity and cell cycle perturbation is not extensively reported in the current public domain. Maintaining DNA integrity and regulating the cell cycle are critical for genomic stability and proper cell division. idrblab.net Further studies are necessary to determine if and how this compound impacts these fundamental cellular processes.

This compound is a chemical compound classified as an isoquinoline (B145761) derivative. Its molecular formula is C22H25NO4. ontosight.ainih.govtaylorandfrancis.comwikipedia.org Research into isoquinoline derivatives, including this compound, is ongoing, with studies exploring their potential biological activities, such as antimicrobial, antifungal, and anticancer properties. ontosight.aiwikipedia.org

Despite its classification and general reported potential, detailed scientific literature specifically focusing on the molecular and cellular mechanisms of action of this compound, particularly concerning its effects on mitochondrial function and bioenergetics, is not extensively documented in publicly available research. Similarly, specific mechanistic comparisons of this compound with benchmark compounds in these areas are not readily found.

Therefore, a comprehensive article structured around the detailed molecular and cellular mechanisms of action, mitochondrial function and bioenergetics research, and mechanistic comparisons with benchmark compounds for this compound, including data tables and detailed research findings as requested, cannot be generated due to the current limited availability of specific scientific data on these precise aspects of this compound's pharmacology. Further dedicated research would be necessary to elucidate these specific mechanistic details.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Dimoxyline Derivatives

Systematic Structural Modifications and Their Influence on Biological Activities

While the isoquinoline (B145761) scaffold is a common target for medicinal chemistry, specific studies detailing systematic modifications to the Dimoxyline molecule are not found in the reviewed literature. biomedpharmajournal.org

Investigation of Substituent Effects

The influence of altering or adding substituents to the this compound structure has not been systematically investigated in the available literature. Research on other novel isoquinoline alkaloids, such as the compound designated F-19, which shares a 1-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with this compound, has explored vasorelaxant effects, but this does not constitute a direct study of this compound's substituent effects. biomedpharmajournal.org

Stereochemical Considerations in this compound's Biological Action

The three-dimensional arrangement of atoms, or stereochemistry, is crucial for the biological action of many drugs. nih.govmdpi.com However, there are no specific studies available that investigate the stereochemical aspects of this compound's interaction with its biological targets. The importance of chirality and the differential effects of various stereoisomers for this compound derivatives remain unexplored areas of research. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net An extensive search did not yield any QSAR models developed specifically for this compound or its close analogs to predict their vasodilator efficacy.

Computational Approaches to SAR/SPR Elucidation and Rational Design

Modern drug discovery often employs computational methods to understand SAR and SPR, guiding the rational design of new molecules. There is no evidence in the available literature of such computational studies being applied to this compound to elucidate its structure-activity relationships or to design novel derivatives.

Pharmacophore Modeling and Ligand-Based Design Strategies

Pharmacophore modeling identifies the essential three-dimensional features of a molecule required for its biological activity. drugbank.com This approach is valuable for virtual screening and designing new compounds. nih.gov The literature search found no published pharmacophore models for this compound or its derivatives that could be used in ligand-based design strategies for new vasodilator agents.

Computational and in Silico Methodologies in Dimoxyline Drug Discovery Research

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor or protein) to form a stable complex nih.govnih.gov. This method is fundamental in structure-based drug design, allowing for the simulation of molecular interactions and the estimation of binding affinities.

Binding Mode Prediction and Affinity Estimation

The primary goal of molecular docking is to accurately predict the binding pose of a ligand within the active site of a target protein and to estimate the strength of this interaction, typically expressed as a binding energy or scoring function value (e.g., in kcal/mol) nih.govarchivesofmedicalscience.com. This prediction involves exploring various possible orientations and conformations of the ligand relative to the receptor and evaluating the fit based on scoring functions that account for factors such as hydrogen bonding, van der Waals forces, and electrostatic interactions. Lower (more negative) binding energy values generally indicate a stronger predicted affinity.

While molecular docking is a widely utilized tool for identifying and characterizing potential drug candidates, specific data tables detailing the binding mode prediction and affinity estimation for Dimoxyline against particular protein targets were not found in the current search. However, in a typical molecular docking study, results are often presented in a format similar to the hypothetical table below, showcasing the predicted binding energies and key interacting residues.

Hypothetical Table 1: Predicted Binding Energies of this compound with a Target Protein

| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | [Target A] | -X.X (Hypothetical) | [Residue 1, Residue 2] |

| This compound | [Target B] | -Y.Y (Hypothetical) | [Residue 3, Residue 4] |

Analysis of Interactions with Specific Biological Targets (e.g., SARS-CoV-2 Main Protease)

Molecular docking is frequently employed in the search for inhibitors against specific biological targets, such as enzymes crucial for pathogen replication or disease progression frontiersin.orgnih.govmdpi.com. The SARS-CoV-2 Main Protease (Mpro, also known as 3CLpro) serves as a prominent example, being a key enzyme essential for viral replication and transcription, making it an attractive target for antiviral drug development frontiersin.orgnih.govmdpi.com. Studies have extensively used molecular docking to screen large libraries of compounds against SARS-CoV-2 Mpro (e.g., PDB ID: 6LU7) to identify potential inhibitors archivesofmedicalscience.comfrontiersin.orgnih.govmdpi.comnih.gov. These studies involve preparing the Mpro protein structure and then docking various small molecules to predict their binding poses and evaluate their inhibitory potential based on calculated binding energies and interaction analyses frontiersin.orgnih.gov. For instance, several compounds, including N-1H-Indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine, ergotamine, and antrafenine, have been investigated for their potential to inhibit SARS-CoV-2 Mpro through molecular docking and subsequent molecular dynamics simulations frontiersin.org. Similarly, statins have also been assessed for their inhibitory potential against SARS-CoV-2 Mpro using molecular docking archivesofmedicalscience.com.

While this compound's direct interaction analysis with SARS-CoV-2 Mpro through molecular docking was not explicitly detailed in the search results, the methodology highlights how this compound could be computationally evaluated for its potential as an antiviral agent. Such an analysis would involve predicting specific hydrogen bonds, hydrophobic interactions, and other molecular forces that stabilize the this compound-Mpro complex.

Hypothetical Table 2: Predicted Interactions of this compound with SARS-CoV-2 Main Protease (Mpro)

| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Hydrogen Bonds (this compound atom - Mpro residue) | Hydrophobic Interactions (Mpro residues) |

| This compound | SARS-CoV-2 Mpro | -Z.Z (Hypothetical) | [O-H...Cys145, N-H...His41] | [Met49, Pro52, Leu141] |

Virtual Screening Strategies for Identifying Novel this compound-like Candidates

Virtual screening (VS) is a computational drug discovery technique that rapidly searches large libraries of small molecules to identify those most likely to bind to a drug target mdpi.comsygnaturediscovery.comwikipedia.org. It acts as a computational filter, significantly reducing the number of compounds that need to be experimentally tested, thereby saving time and resources mdpi.comresearchgate.netwikipedia.org. VS aims to enrich the chemical space with compounds that have a higher probability of being active sygnaturediscovery.com.

Structure-Based Virtual Screening

Structure-based virtual screening (SBVS), also known as target-based VS, leverages the known three-dimensional structure of the biological target (e.g., a protein receptor or enzyme) to predict how molecules will bind to it mdpi.comnih.govwikipedia.org. This approach attempts to predict the optimal binding orientation of a ligand within the target's active site to form a stable complex mdpi.com. Docking-based virtual screening is a widely applied SBVS method, where millions of compounds are computationally docked into the target's binding site, and their binding affinities are scored sygnaturediscovery.comnih.gov. The compounds with the most favorable predicted binding scores are then selected for further experimental validation nih.gov. SBVS can be highly effective in identifying novel scaffolds that interact with a specific target.

While virtual screening is a powerful technique for identifying potential drug candidates, specific results from virtual screening campaigns that specifically identified this compound or this compound-like candidates were not found in the current search. However, such a campaign would typically yield a ranked list of compounds based on their predicted binding affinity or similarity score.

Hypothetical Table 3: Virtual Screening Results for this compound-like Candidates

| Compound ID | Screening Method | Predicted Affinity/Similarity Score | Notes |

| Candidate 1 | LBVS | 0.85 (Similarity Score) | High structural similarity to this compound |

| Candidate 2 | SBVS | -9.2 kcal/mol (Binding Energy) | Strong predicted binding to [Target C] |

| Candidate 3 | LBVS | 0.78 (Similarity Score) | Novel scaffold with this compound-like features |

De Novo Drug Design and Scaffold Hopping Approaches

De novo drug design is a computational methodology that aims to create novel chemical entities from scratch, based on the structural information of a biological target or the pharmacophoric features of known active ligands nih.govnih.govnih.govresearchgate.netfrontiersin.org. Unlike virtual screening, which selects from existing libraries, de novo design generates new molecules atom by atom or fragment by fragment, without a priori relationships to known compounds nih.govnih.govresearchgate.net. This approach allows for the exploration of a much broader chemical space, potentially leading to the discovery of compounds with novel intellectual property and improved therapeutic profiles nih.govfrontiersin.org. The process typically involves defining the receptor's active site or ligand pharmacophore, constructing molecules, and then evaluating the generated structures for desired properties like binding affinity, synthesizability, and drug-likeness nih.govfrontiersin.org.

Scaffold hopping is a specific strategy within de novo drug design and lead optimization that involves replacing the core chemical structure (scaffold) of a known active compound with a different one, while retaining or improving its biological activity nih.govnih.gov. This technique is valuable for overcoming issues such as patent limitations, improving pharmacokinetic properties, reducing toxicity, or enhancing selectivity nih.gov. It allows medicinal chemists to explore fresh molecular territory beyond established chemical domains nih.gov. Scaffold hopping can involve minor modifications, structure rigidification, simplification (ring-closing and opening), or complete structural overhauls nih.gov. Computational methods, including free energy perturbation, can guide scaffold hopping efforts by predicting how changes to the inhibitor structure will affect binding affinity nih.gov.

While de novo drug design and scaffold hopping are powerful tools for generating innovative drug candidates, specific applications of these methodologies that directly involved the design of this compound or this compound-like compounds were not identified in the current search. However, these approaches represent advanced computational strategies that could be employed to discover novel compounds with similar or enhanced properties to this compound.

Hypothetical Table 4: Outcomes of De Novo Drug Design and Scaffold Hopping for this compound Analogs

| Approach | Designed Compound ID | Target Property/Goal | Predicted Outcome (Hypothetical) |

| De Novo Design | DN-001 | Enhanced binding affinity | Novel scaffold with 2x predicted affinity to [Target D] |

| Scaffold Hopping | SH-001 | Improved metabolic stability | Different core structure, retained activity, longer half-life |

| De Novo Design | DN-002 | Increased selectivity | Unique chemotype, highly selective for [Target E] over [Target F] |

Application of Machine Learning and Artificial Intelligence in this compound Research

The general applications of AI and ML in drug discovery that could be leveraged for this compound include:

Virtual Screening: AI models can efficiently screen millions of chemical compounds from databases to identify those with predicted activity against specific biological targets. mdpi.commednexus.orgmdpi.com For this compound, this could involve training models on its known structural features and activities to predict new targets or identify structurally similar compounds with enhanced properties.

Property Prediction: ML algorithms can predict various physicochemical and biological properties of molecules, such as efficacy, toxicity, absorption, distribution, metabolism, and excretion (ADME) profiles. mdpi.commdpi.comnih.govpostindustria.com Applying these to this compound could help in optimizing its structure for improved drug-like characteristics and reducing the need for extensive experimental testing. For instance, AI models have been developed to accurately predict toxic properties, potentially reducing the reliance on clinical trials. postindustria.com

De Novo Drug Design: Generative AI platforms can design novel molecular structures with desired properties from scratch. news-medical.net This could be used to design new this compound analogues with optimized potency, selectivity, or reduced side effects, based on learned patterns from existing chemical space.

Target Identification and Validation: AI can assist in identifying and validating novel drug targets by analyzing complex biological data. news-medical.net Although this compound's historical applications are known, AI could potentially uncover new molecular targets for its activity or elucidate its precise mechanisms of action.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: ML is routinely used to develop QSAR/QSPR models that correlate chemical structures with their biological activities or physicochemical properties. mdpi.commdpi.comnih.gov For this compound, such models could guide lead optimization by predicting how structural modifications might impact its therapeutic potential.

Molecular Dynamics Simulations and Conformational Analysis

Similar to AI/ML applications, specific published molecular dynamics (MD) simulations or detailed conformational analyses focusing solely on this compound are not widely documented in public scientific literature based on current searches. However, molecular dynamics simulations are powerful computational techniques that provide insights into the dynamic behavior of molecules and their interactions, playing an increasingly significant role in modern drug development. mdpi.comnih.govarxiv.orgnih.gov

The general applications of MD simulations and conformational analysis that could be applied to this compound include:

Understanding Protein-Ligand Interactions: MD simulations can provide detailed information about how a drug molecule, like this compound, interacts with its target protein at an atomic level. nih.govnih.gov This includes analyzing binding affinity, stability of the drug-target complex, and the specific residues involved in binding. Such insights are crucial for understanding the structure-function relationship of the target and guiding drug design. nih.gov

Conformational Sampling and Analysis: Molecules, especially those with flexible bonds like this compound (which has an isoquinoline (B145761) backbone with substituents ontosight.ai), can adopt multiple conformations. Conformational analysis, often aided by MD simulations, helps identify the most stable and biologically relevant conformations. stikesbcm.ac.idsapub.org This is vital because a molecule's biological activity is often dependent on its three-dimensional shape. MD can explore the conformational landscape of this compound, revealing its flexibility and preferred orientations.

Binding Kinetics and Allosteric Sites: MD simulations can elucidate the kinetics of ligand binding and unbinding, providing a dynamic picture beyond static docking poses. nih.gov They can also help identify allosteric sites on target proteins, which are alternative binding sites that can modulate protein function.

Membrane Interactions: For drugs that target membrane proteins or need to cross biological membranes, MD simulations can model the interactions between the drug molecule and lipid bilayers, providing insights into permeability and membrane partitioning. mdpi.com

Drug Formulation and Stability: MD simulations can also be used in pharmaceutical formulation development, for instance, to study the stability of amorphous drug forms or drug-polymer formulations, and drug solubility. mdpi.com

By introducing flexibility into the understanding of drug-target binding, MD simulations offer a dynamic perspective that complements static molecular docking studies. nih.gov These simulations can provide plentiful dynamical structural information on biomacromolecules and wealth of energetic information about protein and ligand interactions, which are difficult to obtain through experimental methods alone. nih.gov

Academic Research on Dimoxyline S Toxicological Profile and Safety Pharmacology

Investigation of Cellular and Molecular Mechanisms of Toxicity

Specific detailed investigations into the cellular and molecular mechanisms of Dimoxyline's toxicity are not extensively documented in publicly available academic research. In general toxicological studies, understanding cellular and molecular mechanisms involves examining how a compound interacts with biological systems at a fundamental level. This can include assessing effects such as oxidative stress, DNA damage, mitochondrial dysfunction, and alterations in cell proliferation or apoptosis nih.govmhmedical.comnih.govbu.edu.egmdpi.comresearchgate.netconsensus.app. Such studies aim to elucidate the precise pathways through which a substance may exert adverse effects, providing insights into potential targets within cells or specific molecular processes that are disrupted mhmedical.comnih.govbu.edu.egresearchgate.net.

Comparative Toxicological Studies with Structural Analogues (e.g., Papaverine)

Comparative toxicological studies have indicated that this compound is less acutely toxic than Papaverine (B1678415), its synthetic analogue. nih.govapconix.com Furthermore, experimental animal studies have reported that this compound does not induce analgesic action or lead to tolerance development upon repeated administration. nih.govapconix.com While this compound shares structural similarities with Papaverine, it does not appear to possess the same potency as Papaverine when administered in comparable dosages. nih.govapconix.com Papaverine is known as a benzylisoquinoline alkaloid that functions as a smooth muscle relaxant, primarily by inhibiting phosphodiesterase, which leads to spasmolytic effects on various smooth muscles, including those in coronary, cerebral, pulmonary, and peripheral arteries. mhmedical.comnih.govfda.gov

Research on Mitigation Strategies for Potential Adverse Biological Responses

Publicly available academic research specifically detailing mitigation strategies for potential adverse biological responses to this compound is limited. In the broader field of toxicology and drug development, research into mitigation strategies typically focuses on identifying interventions or approaches to counteract or reduce undesirable biological effects observed during preclinical or clinical studies. This can involve understanding the mechanisms of toxicity to develop targeted antidotes, optimizing chemical structures to reduce off-target effects, or identifying protective agents that can prevent or ameliorate cellular damage fda.gov. The aim is to enhance the safety profile of a compound and ensure its therapeutic window is acceptable.

In Vitro and In Vivo Toxicological Model Development and Application

Information on the specific development and application of in vitro and in vivo toxicological models for this compound is not widely reported in public academic literature. Generally, toxicological model development involves a range of approaches to assess the safety of compounds. In vitro models, such as cell culture systems (e.g., human embryonic kidney cells, human hepatocellular carcinoma cells), are utilized for initial screening and to investigate specific cellular toxicities like cardiotoxicity, nephrotoxicity, and hepatotoxicity nih.govresearchgate.net. These models can identify potential hazards and provide insights into cellular mechanisms of toxicity nih.govresearchgate.netnih.govresearchgate.net.

In vivo models, typically involving animal studies (e.g., mice, rats), are used to evaluate acute oral toxicity (AOT), subacute oral toxicity (SAOT), and acute dermal toxicity (ADT), as well as to assess systemic effects and organ-specific toxicities researchgate.netnih.gov. While in vitro methods offer advantages in terms of throughput and cost, in vivo studies remain crucial for understanding complex biological interactions and predicting human responses, despite inter-species variations researchgate.netresearchgate.net. The integration of in silico, in vitro, and in vivo methods forms comprehensive "integrated test strategies" for predicting toxicity and assessing risks researchgate.net.

Translational Research and Patent Landscape Analysis for Dimoxyline and Isoquinoline Derivatives

Analysis of Academic Contributions to the Patent Literature Surrounding Dimoxyline

This compound (PubChem CID: 21878) emerged as a synthetic analogue of papaverine (B1678415) (PubChem CID: 4680), an isoquinoline (B145761) alkaloid historically recognized for its smooth muscle relaxant properties fishersci.co.ukcdutcm.edu.cn. Historically, this compound was indicated for the treatment of conditions such as angina pectoris, acute or chronic phlebitis, arterial thrombosis or embolism, Raynaud's phenomena, and early thromboangiitis obliterans or arteriosclerosis obliterans fishersci.co.ukcdutcm.edu.cn.

While this compound itself appears in older patent literature, often listed among various compounds in patents related to drug development and manufacturing processes fishersci.co.ukmims.comfishersci.com, detailed academic contributions specifically to its patenting are not extensively documented in readily accessible public databases. The development of such compounds often originates from foundational academic research into chemical synthesis and biological activity, which then forms the basis for industrial patent applications. Academic institutions play a crucial role in early-stage drug discovery by exploring novel chemical structures and their therapeutic potential, laying the groundwork for subsequent intellectual property development guidetopharmacology.org. Although specific academic institutions or researchers directly listed as primary inventors or assignees on this compound-specific patents are not prominently highlighted in available records, its existence as a synthetic analogue underscores the continuous academic and industrial interest in modifying natural product scaffolds for therapeutic benefits.

Strategic Review of Intellectual Property Development in the Isoquinoline Field

The isoquinoline (PubChem CID: 8405) scaffold is a privileged structural framework in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, analgesic, antimicrobial, anti-inflammatory, neuroprotective, and antimalarial properties uni.lufishersci.caamericanelements.com. This diverse pharmacological potential has led to a complex and active patent landscape within the isoquinoline field, characterized by numerous patents covering specific compounds, formulations, and applications uni.lu.

Key players in the intellectual property development of isoquinoline derivatives include major pharmaceutical companies and prominent research institutions globally. Companies such as Merck Sharp & Dohme Corp., Pfizer Inc., Shionogi & Co., Ltd., Bristol-Myers Squibb Company, Hoffmann La Roche, and Asahi Kasei Pharma Corporation have significant patent portfolios in this domain nih.govscitoys.com. Academic and public research organizations, alongside private companies and public-private partnerships, are also active in securing intellectual property related to isoquinoline compounds.

The strategic development of intellectual property in this field often focuses on:

Targeted Therapeutic Areas: Patents frequently cover isoquinoline derivatives designed as inhibitors for specific targets, such as diacylglyceride (B12379688) O-acyltransferase (DGAT) and monoacylglycerol acyltransferase (MGAT) nih.gov, protein kinase Cζ (PKCζ), DNA topoisomerase I (Top1), and D1 dopamine (B1211576) receptors for neurological disorders like Parkinson's disease. Isoquinoline derivatives are also widely patented for their antimalarial and anticancer activities fishersci.ca.

Synthetic Methodologies: Innovations in the efficient and regioselective synthesis of isoquinolines and their derivatives are also a significant area of patenting, as novel synthetic routes can provide competitive advantages in drug manufacturing.

Formulations and Applications: Patents extend beyond the chemical compounds themselves to cover novel formulations and specific therapeutic uses, reflecting the comprehensive nature of intellectual property protection in pharmaceuticals uni.lu.

The increasing number of publications and patents in the isoquinoline field over the past decades reflects the sustained research intensity and the promising outlook for drug development from these compounds.

Identification of Research Gaps and Opportunities from Patent Analysis

Patent landscape analysis serves as a valuable tool for identifying "white spaces"—areas within a technology field that are less densely patented and thus present opportunities for novel intellectual property and innovation. In the isoquinoline field, despite extensive patenting, several research gaps and opportunities can be identified:

Overcoming Multidrug Resistance (MDR): The development of new isoquinoline derivatives that can effectively overcome cancer multidrug resistance remains a critical unmet need. Recent research has shown promising results with isoquinolinequinone N-oxides in this regard, indicating a fertile ground for further patentable discoveries.

Novel Therapeutic Targets: While many protein kinases have been targeted by isoquinoline-based inhibitors, a significant number of protein kinases (approximately 85-90%) remain unexplored as targets for USFDA-approved inhibitors. This presents a substantial opportunity for the discovery and patenting of isoquinoline derivatives with novel mechanisms of action.

Improved Physicochemical Properties: There is an ongoing need for new solid-state forms of compounds, including isoquinoline derivatives, that exhibit improved physicochemical properties, bioavailability, and favorable pharmaceutical parameters. Research into amorphous forms or specific salt forms can lead to new intellectual property.

Addressing Toxicity and Safety Profiles: While isoquinolines show promising biological activities, concerns regarding their potential toxicity and safety profiles, particularly for pharmaceutical applications, exist. Research focused on developing isoquinoline derivatives with enhanced safety and reduced side effects represents a crucial research gap and opportunity for innovation and patenting uni.lu.

Natural Product Inspiration: The vast diversity of naturally occurring isoquinoline alkaloids continues to be a source of inspiration for drug discovery. Further exploration and synthetic modification of these natural scaffolds can lead to novel compounds with unique biological activities and patent potential uni.lufishersci.ca.

Bridging Fundamental Academic Discoveries with Pharmaceutical Innovation

The translation of fundamental academic discoveries into tangible pharmaceutical innovations and intellectual property is a complex yet essential process. Academic research, driven by the pursuit of knowledge and publication, often uncovers novel biological targets, synthetic methodologies, and lead compounds guidetopharmacology.org. These early-stage discoveries form the bedrock upon which pharmaceutical innovation is built.

The bridging of this divide typically involves:

Technology Transfer Offices (TTOs): Universities increasingly utilize TTOs to manage intellectual property generated by their researchers, facilitating the patenting and licensing of inventions to industry partners.

Collaborative Partnerships: Public-private partnerships (PPPs), such as the European Lead Factory (ELF), exemplify successful models where academic institutions contribute innovative biology and chemistry, and pharmaceutical companies provide the resources and expertise for drug development and commercialization. These collaborations often involve sharing compound libraries, drug discovery expertise, and resources, leading to the filing of patents by academic groups based on screening results.

Strategic Licensing: Universities can out-license early-stage drug candidates and technologies to commercial companies, providing a pathway for academic discoveries to reach the market. Initiatives like the University Technology Licensing Program (UTLP) aim to streamline this process through patent pools, making it easier for companies to access emerging technologies from academia.

Despite the clear benefits, challenges persist, including differing cultural priorities between academia (focused on publication) and industry (focused on patenting and confidentiality) guidetopharmacology.org. However, a growing culture of collaboration, coupled with increased IP education within academia, is helping to overcome these hurdles, ensuring that groundbreaking academic research in fields like isoquinoline chemistry can effectively contribute to the pipeline of new pharmaceutical innovations. The continuous pursuit of novel isoquinoline derivatives for various therapeutic applications underscores the importance of this symbiotic relationship in advancing human health.

Future Directions and Emerging Research Avenues for Dimoxyline

Exploration of Novel Therapeutic Applications Beyond Current Scope

The historical use of Dimoxyline as a vasodilator, particularly in conditions like angina pectoris and various vascular disorders, provides a foundation for exploring novel therapeutic applications. nih.govncats.io Modern drug repurposing strategies could investigate this compound's potential in areas related to its known pharmacological profile but with a deeper mechanistic understanding. For instance, its effects on vascular tone could be re-evaluated in the context of contemporary cardiovascular diseases or conditions involving microcirculatory dysfunction, leveraging advanced imaging and physiological assessment techniques.

Beyond its primary vasodilatory action, the isoquinoline (B145761) class of compounds, to which this compound belongs, has been broadly studied for diverse biological activities, including antimicrobial, antifungal, and anticancer properties. ontosight.ai While specific research on these properties for this compound itself requires further investigation, this broader class activity suggests potential avenues for exploration. Future research could involve high-throughput screening against a wide array of biological targets or disease models to identify previously unrecognized therapeutic potential, moving beyond its traditional indications.

Development of Advanced Research Tools and Methodologies for this compound Studies

Advancements in analytical chemistry, computational biology, and pharmacology offer sophisticated tools that could be applied to this compound to gain a more comprehensive understanding of its properties and interactions.

High-Resolution Structural Elucidation: Techniques such as advanced Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography could provide detailed insights into this compound's three-dimensional structure and its interactions with potential biological targets in solution and solid states. ontosight.ai This could help in understanding its binding mechanisms at a molecular level.

Computational Modeling and Simulation: Molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies could predict potential new targets, optimize its structure for improved potency or selectivity, and model its behavior within biological systems. These in silico methods can guide experimental design and prioritize promising research directions.

High-Throughput Screening (HTS) and Phenotypic Assays: Modern HTS platforms could be employed to screen this compound against large libraries of cellular and molecular targets, allowing for the rapid identification of novel biological activities or off-target effects. Phenotypic assays could assess its impact on complex cellular processes or disease phenotypes in a high-throughput manner.

Integration of Systems Biology and Multi-Omics Data for Holistic Understanding

The integration of systems biology and multi-omics approaches (genomics, transcriptomics, proteomics, metabolomics, lipidomics, glycomics) offers a holistic perspective on how a chemical compound interacts with biological systems. sci-toys.comhodoodo.com While such studies are not reported for this compound, their application could provide unprecedented insights:

Mechanism of Action Elucidation: By analyzing changes in gene expression (transcriptomics), protein profiles (proteomics), and metabolic pathways (metabolomics) in response to this compound, researchers could map its precise molecular targets and downstream effects, even if its primary mechanism is already understood. sci-toys.comhodoodo.com

Biomarker Discovery: Multi-omics data could identify specific molecular signatures or biomarkers associated with this compound's effects or potential responses in different biological contexts. This could be crucial for patient stratification in future clinical investigations, if any.

Network Pharmacology: Integrating omics data with network analysis could reveal how this compound modulates complex biological networks rather than isolated targets, providing a systems-level understanding of its pharmacological actions and potential polypharmacology. bldpharm.com

A conceptual framework for integrating multi-omics data for this compound could involve:

| Omics Layer | Potential Information Gained |

| Genomics | Genetic predispositions influencing this compound's efficacy/response |

| Transcriptomics | Gene expression changes induced by this compound |

| Proteomics | Alterations in protein expression and post-translational modifications |

| Metabolomics | Changes in metabolic pathways and small molecule profiles |

| Lipidomics | Impact on lipid metabolism and signaling |

Interdisciplinary and Collaborative Research Frameworks for this compound Advancement

Advancing the understanding and potential applications of this compound in the modern era would greatly benefit from interdisciplinary and collaborative research frameworks. Complex scientific challenges often necessitate the joint involvement of researchers from diverse disciplinary backgrounds. chem960.comsahealth.sa.gov.au

Bridging Disciplines: Collaboration between medicinal chemists, pharmacologists, computational biologists, clinicians, and data scientists would be crucial. Medicinal chemists could focus on structural modifications, pharmacologists on in vitro and in vivo testing, computational biologists on data analysis and modeling, and clinicians on identifying new therapeutic niches. dokumen.pubnih.gov

Shared Infrastructure and Data Sharing: Establishing collaborative networks and utilizing shared research infrastructure, including advanced analytical platforms and bioinformatics tools, would facilitate data generation, analysis, and interpretation. This would promote knowledge transfer and a mutual understanding of different disciplinary languages and methodologies. sahealth.sa.gov.au

Public-Private Partnerships: Partnerships between academic institutions, pharmaceutical companies, and funding bodies could provide the necessary resources and expertise to undertake comprehensive research programs on this compound, potentially leading to its re-evaluation or repurposing.

Such collaborative efforts, characterized by inclusivity, effective communication, and shared goals, are essential for fostering innovation and addressing complex challenges in drug discovery. sahealth.sa.gov.au

Q & A

Q. How can machine learning models predict this compound’s off-target effects?

- Methodology : Train random forest or neural network models on ChEMBL datasets. Use molecular descriptors (e.g., Morgan fingerprints) and SHAP values for interpretability. Validate with external test sets (AUC-ROC ≥ 0.85). Report applicability domain to avoid overextrapolation .

Quality Control and Reproducibility

Q. What protocols ensure batch-to-batch consistency in this compound synthesis for multi-center studies?

- Methodology : Adhere to Good Manufacturing Practice (GMP) for APIs. Use in-process controls (IPC): TLC for reaction monitoring, NMR for intermediate verification. Share standardized SOPs across labs, including solvent grades and equipment calibration logs .

Q. How should researchers document methodological deviations in this compound studies to enhance reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.